molecular formula C14H18N2O3 B1676396 Methohexital CAS No. 151-83-7

Methohexital

Cat. No.: B1676396
CAS No.: 151-83-7
M. Wt: 262.30 g/mol
InChI Key: NZXKDOXHBHYTKP-UHFFFAOYSA-N
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Description

Methohexital, also known as methohexitone, is a barbiturate derivative primarily used as an anesthetic. It is classified as a short-acting barbiturate with a rapid onset of action. This compound is commonly used to induce deep sedation or general anesthesia for surgical and dental procedures. It is particularly useful in electroconvulsive therapy due to its ability to lower the seizure threshold .

Preparation Methods

Methohexital can be synthesized through the classic method of making barbituric acid derivatives. The process involves the reaction of malonic ester derivatives with derivatives of urea. Specifically, the allyl-(1-methyl-2-pentynyl) malonic ester is synthesized by alkylation of the malonic ester, starting with 2-bromo-3-hexyne, which gives (1-methyl-2-pentynyl)malonic ester, followed by allylbromide. The final step involves the reaction of the disubstituted malonic ester with N-methylurea to yield this compound .

Chemical Reactions Analysis

Methohexital undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include liver enzymes that facilitate the oxidation and demethylation processes. The major products formed from these reactions are metabolites that are eventually excreted from the body.

Scientific Research Applications

Methohexital has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies involving barbiturate derivatives and their chemical properties.

    Biology: It is used in research to understand the effects of barbiturates on biological systems, particularly the central nervous system.

    Medicine: this compound is extensively used in clinical settings for inducing anesthesia and deep sedation.

    Industry: This compound is used in the pharmaceutical industry for the production of anesthetic drugs.

Mechanism of Action

Methohexital exerts its effects by potentiating the inhibitory actions of gamma-aminobutyric acid (GABA) on the GABA A receptor. It binds to a distinct site associated with a chloride ionophore at the GABA A receptor, increasing the duration of time for which the chloride ionophore is open. This action prolongs the post-synaptic inhibitory effect of GABA in the thalamus, leading to decreased neuronal excitability and induction of anesthesia or sedation .

Comparison with Similar Compounds

Properties

IUPAC Name

5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKDOXHBHYTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023287
Record name Methohexital
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URL https://comptox.epa.gov/dashboard/DTXSID1023287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methohexital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.24e-02 g/L
Record name Methohexital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014617
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
Record name Methohexital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00474
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CAS No.

151-83-7
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)-
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Record name Methohexital [USP:INN:BAN]
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Record name Methohexital
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URL https://www.drugbank.ca/drugs/DB00474
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Record name Methohexital
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Record name Methohexital
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Record name METHOHEXITAL
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Record name Methohexital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methohexital, and how does it work?

A1: this compound is a short-acting barbiturate anesthetic [, , ]. It acts similarly to Thiopental [, ], primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [Not explicitly mentioned in provided texts]. This leads to a decrease in neuronal excitability and induces anesthesia.

Q2: What is the structural formula and molecular weight of this compound?

A2: this compound is chemically known as α-(±)-1-Methyl-5-(1-methyl-2-pentyn-1-YL)-5-(2-propen-1-YL) 2,4,6 (1H,3H,5H)-pyrimidinetrione. Its molecular formula is C14H18N2O3, and its molecular weight is 262.30 [, ].

Q3: How is this compound administered, and what factors influence its effective dose?

A3: this compound is typically administered intravenously [, , , , , ]. The effective dose can vary depending on factors such as the desired depth of anesthesia, the patient's age, weight, and overall health, and the specific procedure being performed [Not explicitly mentioned in provided texts, but inferred from clinical context].

Q4: What analytical techniques are used to study this compound?

A4: High-performance liquid chromatography (HPLC) is commonly employed to analyze this compound and its impurities. Researchers have developed and validated specific RP-HPLC methods for determining related substances in this compound drug substances []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to assess the chemical stability of this compound in mixtures [].

Q5: How do researchers ensure the quality and consistency of this compound used in research?

A5: Quality control measures are crucial for ensuring the reliability and reproducibility of research findings. Researchers adhere to stringent quality control and assurance protocols throughout the development, manufacturing, and distribution of this compound. This typically involves rigorous analytical method validation, including assessments of accuracy, precision, and specificity, to ensure the compound's identity, purity, and potency [Inferred from research practices and regulatory standards].

Q6: How is this compound used in research?

A6: Due to its rapid onset and short duration of action, this compound has proven to be a valuable tool in various research settings. Researchers use it to induce anesthesia in animal models, particularly in studies investigating neurological processes, cardiovascular function, and pain perception [, , , , ].

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